4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate -

4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate

Catalog Number: EVT-4542866
CAS Number:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pirmenol

Compound Description: Pirmenol, chemically named cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol, is an antiarrhythmic drug. [] Research on its metabolism in rats revealed a sex difference, with females showing higher urinary excretion of its metabolites, particularly the glucuronides of a 4-hydroxylated derivative (M3) and its 3-methylether (M5). [] This difference is attributed to higher Vmax values for glucuronidation of M3 and M5 in female rats. []

2,6-Dimethylphenyl Phenyl Ether

Compound Description: 2,6-Dimethylphenyl phenyl ether serves as a model compound for studying the oxidative degradation of poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance engineering thermoplastic. [] Thermal and photochemical oxidation of this compound produces various degradation products, including 4-methylxanthone, 2-hydroxy-3-methylbenzophenone, 2-phenoxy-3-methylbenzaldehyde, 2-phenoxy-3-methylbenzoic acid, and esterified products. []

Relevance: This compound highlights the oxidative susceptibility of aryl ethers, a feature relevant to 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate due to its phenyl propionate ester group. [] The presence of the 2,6-dimethylphenyl moiety in both compounds further emphasizes their structural similarity. []

Diethyl 4-(2,5-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (I), Diethyl 4-(3,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (II), and Diethyl 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (III)

Compound Description: These three dihydropyridine derivatives are investigated for their crystal structures and hydrogen-bonding networks. [] Compounds (I) and (II) exhibit hydrogen bonding involving the N-H of the 1,4-dihydropyridine ring and carbonyl oxygen atoms, while compound (III) uniquely uses methoxy group oxygen atoms as hydrogen-bond acceptors. []

Relevance: These compounds belong to the 1,4-dihydropyridine class, known for calcium channel antagonist activity, often featuring a 2,6-dimethyl substitution on the dihydropyridine ring. [, , , , , ] While 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate lacks the dihydropyridine core, the shared 2,6-dimethyl substitution pattern suggests potential for related pharmacological activity. [, , , , , ]

Nimodipine

Compound Description: Nimodipine, chemically named 3-[(2-methoxyethoxy)carbonyl]-5-(isopropoxycarbonyl)-4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine, is a calcium channel antagonist drug. [] Nuclear magnetic resonance studies revealed its preferred conformation in solution, showcasing the folding of its two side chains in opposite directions. []

Relevance: Nimodipine exemplifies a 1,4-dihydropyridine calcium channel blocker possessing the characteristic 2,6-dimethyl substitution, similar to the 2,6-dimethylpiperidine ring in 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate. [] Despite the difference in core structures, the shared substitution pattern highlights a potential connection to calcium channel modulation. []

Dialkyl 4-(Dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Compound Description: This series of compounds, featuring a dihydropyridinyl substituent at the 4-position of a 1,4-dihydropyridine ring, exhibits calcium antagonist activity. [] The activity is influenced by the size and nature of the C-3(5) alkyl ester substituents, with nonidentical esters showing higher potency. [] Interestingly, the 4-(dihydropyridinyl) group acts as a bioisostere for the 4-nitrophenyl substituent found in traditional 1,4-dihydropyridine calcium channel blockers. []

Relevance: These compounds demonstrate the bioisosteric potential of dihydropyridinyl groups for functionalities like nitrophenyl groups, frequently present in calcium channel blockers. [] Although 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate does not possess a dihydropyridine ring, this concept emphasizes the potential for its piperidinyl group to mimic the activity of related pharmacological groups. []

1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxacyclohexan-1-ene

Compound Description: This unusual pyran derivative is formed unexpectedly during the Hantzsch synthesis of a 1,4-dihydropyridine using o-methoxybenzaldehyde. [] This atypical cyclization, yielding a substituted pyran instead of the anticipated 1,4-dihydropyridine, is a unique outcome under standard Hantzsch conditions. []

Relevance: While structurally distinct from 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate, this compound exemplifies the potential for unexpected cyclization reactions during the synthesis of heterocyclic compounds, highlighting the complexity of chemical synthesis and the possibility of diverse product outcomes. []

Ethyl 3,5-Dimethyl-4-oxo-cis-2,6-diphenylpiperidine-1-carboxylate

Compound Description: This piperidine derivative exhibits a distorted-boat conformation with conjugation between the nitrogen lone pair and the carbonyl group. [] The two phenyl rings are nearly perpendicular to the piperidine ring plane. []

Relevance: This compound shares the piperidine ring system with 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate. [] Although substituted differently, the structural similarity emphasizes the conformational flexibility of the piperidine ring, which could influence its interactions with biological targets. []

SCH 351125 [(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime]

Compound Description: SCH 351125 is an orally bioavailable human CCR5 antagonist developed for treating HIV-1 infection. [] It potently inhibits CCR5, blocking the binding of chemokines like MIP-1α (CCL3) and RANTES (CCL5). [] Substitution on the phenyl, oxime, and amide groups has been explored to optimize its activity. []

Relevance: This compound highlights the development of CCR5 antagonists featuring piperidine moieties. [, ] While structurally more complex than 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate, SCH 351125 demonstrates the potential of piperidine-containing compounds as therapeutic agents, particularly in the context of CCR5 modulation. [, ]

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor exhibiting potent pulmonary and systemic vasodilator effects in rats. [] It effectively reduces pulmonary arterial pressure, especially when pulmonary vascular resistance is elevated. [] SB-772077-B is more potent than other Rho kinase inhibitors like fasudil and Y-27632, suggesting potential therapeutic benefits for pulmonary hypertension. []

Relevance: Although structurally distinct from 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate, SB-772077-B highlights the importance of heterocyclic compounds in drug development. [] Its pyrrolidine ring, though differently incorporated, emphasizes the relevance of cyclic amine structures in pharmacological activity. []

Properties

Product Name

4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate

IUPAC Name

[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl] propanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-4-16(19)21-15-10-8-14(9-11-15)17(20)18-12(2)6-5-7-13(18)3/h8-13H,4-7H2,1-3H3

InChI Key

YVZQGSHTYGUHDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2C(CCCC2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.